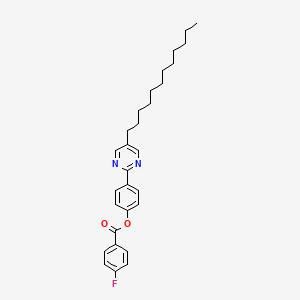
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyl chain and a phenyl ring substituted with a fluorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction can vary, but it generally requires mild temperatures and can be performed in various solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the nature of the substituent.
Scientific Research Applications
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies of cellular processes and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Pyridin-2-YL)pyrimidin-2-YL)phenyl 4-fluorobenzoate: This compound has a similar structure but with a pyridinyl group instead of a dodecyl chain.
Dihydrocholesteryl 4-fluorobenzoate: This compound is similar in that it contains a fluorobenzoate group, but it has a different core structure.
Uniqueness
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is unique due to the presence of both a long dodecyl chain and a fluorobenzoate group. This combination of structural features imparts specific chemical and physical properties that can be advantageous in various applications, such as enhancing solubility, stability, and interaction with biological targets.
Properties
CAS No. |
139907-15-6 |
|---|---|
Molecular Formula |
C29H35FN2O2 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
[4-(5-dodecylpyrimidin-2-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C29H35FN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-31-28(32-22-23)24-15-19-27(20-16-24)34-29(33)25-13-17-26(30)18-14-25/h13-22H,2-12H2,1H3 |
InChI Key |
MWYZFEUMOQKFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















